3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose

描述

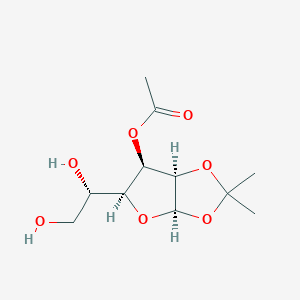

3-Acetyl-1,2-O-isopropylidene-α-D-galactofuranose (CAS 109680-96-8) is a pivotal compound in carbohydrate chemistry, renowned for its synthetic versatility and role as a building block for complex glycoconjugates. Its structure features a galactofuranose backbone with an acetyl group at the C3 position and an isopropylidene protecting group spanning the C1 and C2 hydroxyls. This configuration enhances molecular stability and enables selective functionalization of remaining hydroxyl groups during synthetic workflows .

属性

IUPAC Name |

[(3aR,5S,6R,6aR)-5-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7-,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHWTXULRQTAPZ-SRQGCSHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@H](O[C@H]1[C@H](CO)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method 1: Selective Deprotection of 1,2:5,6-Di-O-Isopropylidene-α-D-Galactofuranose

The most widely reported method involves the selective removal of the 5,6-O-isopropylidene group from 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose, followed by acetylation at the C3 position.

Procedure :

-

Starting Material : 1,2:5,6-Di-O-isopropylidene-α-D-galactofuranose is treated with a mild acid (e.g., 80% acetic acid) at 40–50°C for 4–6 hours to hydrolyze the 5,6-O-isopropylidene group selectively.

-

Acetylation : The resulting 1,2-O-isopropylidene-α-D-galactofuranose is acetylated using acetic anhydride in pyridine at room temperature for 12 hours, yielding the 3-O-acetyl derivative.

Key Data :

Method 2: Benzyl Glycoside Intermediate Route

An alternative pathway employs benzyl α-D-galactofuranoside as a starting material to improve solubility and regioselectivity.

Procedure :

-

Benzylation : Benzyl α-D-galactofuranoside is prepared via Koenigs-Knorr glycosylation of galactose with benzyl alcohol and Hg(CN)₂.

-

Isopropylidene Protection : The 1,2-hydroxyl groups are protected using 2-methoxypropene in DMF with a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Acetylation : The C3 hydroxyl is acetylated under standard conditions (Ac₂O/pyridine).

Key Data :

Method 3: Open-Chain Dithioacetal Cyclization

A novel approach leverages galactose diethyldithioacetal to bypass challenges associated with furanose ring formation.

Procedure :

-

Dithioacetal Formation : D-Galactose is treated with ethanethiol and HCl gas to form galactose diethyldithioacetal.

-

Cyclization : The dithioacetal is cyclized using BF₃·Et₂O in anhydrous dichloromethane to yield the galactofuranose ring.

-

Protection and Acetylation : Sequential isopropylidene protection (acetone/DMSO) and acetylation complete the synthesis.

Key Data :

-

Optimization : Prolonged reaction times (24–48 hours) and strict anhydrous conditions improve reproducibility.

Comparative Analysis of Preparation Methods

Optimization Strategies and Challenges

Regioselective Deprotection

The acid-labile 5,6-O-isopropylidene group in Method 1 requires careful pH adjustment to prevent premature cleavage of the 1,2-O-isopropylidene ring. Buffered acetic acid (pH 3.5–4.0) minimizes side reactions.

Solvent Systems

化学反应分析

Types of Reactions

3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Biochemical Research

Glycobiology:

3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose serves as a crucial reagent in glycobiology studies. It is utilized for the synthesis of glycosyl donors and acceptors, which are essential for constructing complex carbohydrates and glycoproteins. The compound's ability to participate in glycosylation reactions makes it valuable for studying carbohydrate-protein interactions and the role of glycans in biological processes .

Enzyme Substrates:

The compound has been employed as a substrate in enzyme assays to investigate the activity of glycosyltransferases. These enzymes are responsible for transferring sugar moieties to various acceptors, which is vital in the biosynthesis of polysaccharides and glycoproteins. The use of this compound allows researchers to elucidate the mechanisms of enzyme action and substrate specificity .

Medicinal Chemistry

Antibacterial Activity:

Research indicates that derivatives of this compound exhibit antibacterial properties against various pathogenic bacteria. In vitro studies have shown that these compounds can inhibit the growth of Gram-positive bacteria more effectively than Gram-negative strains. This suggests potential applications in developing new antibacterial agents .

Drug Development:

The compound has been investigated for its role in drug formulations, particularly as a part of antibody-drug conjugates (ADCs). Its structural features may facilitate the targeted delivery of therapeutic agents to specific cells, enhancing the efficacy of treatments for infections and cancers .

Synthetic Carbohydrate Chemistry

Synthesis of Novel Glycoconjugates:

The reactivity of this compound allows for its use in synthesizing novel glycoconjugates. These compounds can be utilized in vaccine development, where sugars are conjugated to proteins to enhance immunogenicity. The ability to modify the sugar structure opens avenues for creating tailored vaccines against various pathogens .

Case Studies

作用机制

The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.

Pathways: It participates in pathways related to the synthesis and modification of glycoproteins and glycolipids.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Acetyl-1,2-O-isopropylidene-α-D-galactofuranose with analogs differing in protecting groups, substituents, or sugar backbones.

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Protecting Group Strategy: The single isopropylidene group in 3-Acetyl-1,2-O-isopropylidene-α-D-galactofuranose allows selective manipulation of the C5 and C6 hydroxyls, whereas di-O-isopropylidene analogs (e.g., CAS 38166-65-3) block additional positions, limiting reactivity but improving stability during harsh reactions . Benzyl and allyl groups (e.g., CAS 1423018-05-6 and 18685-18-2) introduce orthogonal protection strategies, enabling sequential deprotection for stepwise synthesis .

Sugar Backbone Influence: Galactose vs. Glucose: The axial C4 hydroxyl in galactofuranose derivatives (vs. equatorial in glucofuranose) affects hydrogen bonding and enzyme recognition, making galactose-based compounds critical for studying pathogens like Mycobacterium tuberculosis .

Functional Group Reactivity: Acetyl vs. Allyl: The acetyl group in 3-Acetyl-1,2-O-isopropylidene-α-D-galactofuranose is hydrolytically labile, facilitating post-synthetic modifications. In contrast, allyl groups enable metal-catalyzed cross-coupling reactions, expanding utility in polymer chemistry .

Thermodynamic and Solubility Profiles: The allyl-modified derivative (CAS 1423018-05-6) exhibits higher solubility in nonpolar solvents compared to the acetylated parent compound, broadening its applicability in organic-phase reactions . Benzyl-protected analogs (e.g., CAS 18685-18-2) show increased lipophilicity, favoring membrane permeability in drug delivery systems .

生物活性

3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the fields of glycoprotein synthesis, antimicrobial properties, and interactions with biological macromolecules. This article presents a detailed overview of the compound's biological activity, including synthesis methods, structural characteristics, and research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 262.26 g/mol. The compound features an acetyl group at the 3-position and isopropylidene groups at the 1 and 2 positions of the galactofuranose ring. These modifications enhance its stability and reactivity, making it valuable for various applications in chemical and biological research.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis often begins with galactose or its derivatives.

- Acetylation : The introduction of the acetyl group is achieved through acylation reactions using acetic anhydride or acetyl chloride.

- Protection : The isopropylidene groups are introduced to protect hydroxyl functionalities during subsequent reactions.

- Purification : The final product is purified using techniques like High Performance Liquid Chromatography (HPLC) to ensure a minimum purity of 95%.

Glycoprotein Synthesis

Research indicates that this compound plays a significant role in glycoprotein synthesis. Its structural properties allow it to interact with proteins and enzymes involved in glycan formation and recognition. This interaction can influence cell signaling pathways and immune responses .

Antimicrobial Properties

Derivatives of galactofuranose, including this compound, have shown promising antimicrobial activities. In vitro studies have demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 12 | Low |

| Bacillus subtilis | 18 | High |

Interaction Studies

Studies utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have elucidated the binding affinities and mechanisms of this compound with various proteins. These studies highlight its ability to mimic natural substrates, making it a valuable tool for exploring carbohydrate-protein interactions.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several carbohydrate derivatives against six human pathogenic bacteria. Results showed that compounds similar to this compound exhibited moderate to high antibacterial functions, particularly against Gram-positive strains .

- Glycobiology Applications : In glycobiology research, this compound has been used to investigate glycan formation pathways and their implications in disease mechanisms due to its structural similarity to natural glycan components .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Acetyl-1,2-O-isopropylidene-α-D-galactofuranose?

- Methodological Answer : The synthesis typically involves sequential protection and acylation steps. For example:

Isopropylidene protection : React D-galactose with acetone under acidic conditions (e.g., H₂SO₄/CuSO₄) to form 1,2-O-isopropylidene-α-D-galactofuranose .

Selective acylation : Use acetylating agents (e.g., acetic anhydride) in the presence of a base (e.g., pyridine) to introduce the acetyl group at the 3-OH position. Control reaction temperature (0–25°C) and monitor progress via TLC .

- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the isopropylidene group.

Q. How is the structural conformation of this compound analyzed?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR. For example:

- Isopropylidene methyl groups: δ ~1.3–1.5 ppm (¹H), ~25–30 ppm (¹³C).

- Acetyl group: δ ~2.0–2.1 ppm (¹H), ~20–22 ppm (¹³C) .

- X-ray Crystallography : Resolve ring puckering (e.g., Cremer-Pople parameters) to confirm furanose conformation .

Q. What protecting group strategies are optimal for modifying the 5- and 6-OH positions?

- Methodological Answer :

- Etherification : Use alkyl halides (e.g., octyl bromide) with NaH in THF to introduce long-chain ethers at 5-/6-OH .

- Acylation : Lipase-catalyzed esterification (e.g., with palmitic acid) allows regioselective modification under mild conditions .

Advanced Research Questions

Q. How do regioselectivity challenges arise in acylating galactofuranose derivatives, and what strategies mitigate them?

- Methodological Answer :

- Issue : Competing reactivity at 3-OH vs. 5-/6-OH due to steric and electronic effects.

- Solutions :

Temporary Protection : Block 5-/6-OH with silyl groups (e.g., TBDMS) before acylation .

Catalytic Control : Use lipases (e.g., Candida antarctica) for selective acylation at 6-OH .

- Case Study : 6-O-palmitoyl derivatives achieved 98% yield using lipase in organic solvent systems .

Q. What computational methods predict the bioactivity of acetylated galactofuranose derivatives?

- Methodological Answer :

- Molecular Docking : Simulate interactions with antimicrobial targets (e.g., bacterial cell wall enzymes) using software like AutoDock Vina. Compare binding energies of 3-acetyl vs. 6-O-acyl derivatives .

- ADMET Modeling : Predict pharmacokinetics (e.g., logP, solubility) via SwissADME to optimize substituent chain length for bioavailability .

Q. How do spectral contradictions arise in characterizing acylated derivatives, and how are they resolved?

- Methodological Answer :

- Issue : Overlapping NMR signals (e.g., acetyl vs. isopropylidene methyls).

- Resolution :

2D NMR : Use HSQC and HMBC to correlate ¹H-¹³C signals and confirm acylation sites .

Isotopic Labeling : Synthesize deuterated analogs (e.g., 6,6-D₂ derivatives) to simplify spectral interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。